molecular formula C10H11ClO2 B14050302 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14050302
M. Wt: 198.64 g/mol
InChI Key: QWBYMLXYCIJXKI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylpropanone, featuring a chloro and hydroxymethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of 4-(hydroxymethyl)phenylpropan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 1-(3-Chloro-4-(carboxy)phenyl)propan-2-one.

    Reduction: 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-ol.

    Substitution: 1-(3-Amino-4-(hydroxymethyl)phenyl)propan-2-one.

Scientific Research Applications

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)propan-2-one: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    1-(3-Bromo-4-(hydroxymethyl)phenyl)propan-2-one: Similar structure but with a bromo group instead of chloro, potentially altering its chemical properties.

    1-(3-Chloro-4-(methoxymethyl)phenyl)propan-2-one: Contains a methoxymethyl group, which can influence its solubility and reactivity.

Uniqueness

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both chloro and hydroxymethyl groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[3-chloro-4-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3

InChI Key

QWBYMLXYCIJXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CO)Cl

Origin of Product

United States

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